4-Benzyl-3-(1,3,5-trimethylpyrazol-4-yl)morpholine
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Overview
Description
4-Benzyl-3-(1,3,5-trimethylpyrazol-4-yl)morpholine is a complex organic compound that features a morpholine ring substituted with a benzyl group and a 1,3,5-trimethylpyrazol-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3-(1,3,5-trimethylpyrazol-4-yl)morpholine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 1,3,5-trimethylpyrazole with appropriate reagents under controlled conditions.
Formation of the Morpholine Ring: Morpholine can be synthesized through the cyclization of diethanolamine with sulfuric acid.
Coupling Reaction: The final step involves coupling the benzyl group with the morpholine and pyrazole rings.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-3-(1,3,5-trimethylpyrazol-4-yl)morpholine can undergo various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
4-Benzyl-3-(1,3,5-trimethylpyrazol-4-yl)morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Benzyl-3-(1,3,5-trimethylpyrazol-4-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like 1,3,5-trimethylpyrazole and its derivatives.
Morpholine Derivatives: Compounds like N-benzylmorpholine and its derivatives.
Uniqueness
4-Benzyl-3-(1,3,5-trimethylpyrazol-4-yl)morpholine is unique due to the combination of the benzyl, pyrazole, and morpholine moieties in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
4-benzyl-3-(1,3,5-trimethylpyrazol-4-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-13-17(14(2)19(3)18-13)16-12-21-10-9-20(16)11-15-7-5-4-6-8-15/h4-8,16H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEXPPLRSKYDLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2COCCN2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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